N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H14N6O2S5 and its molecular weight is 458.61. The purity is usually 95%.
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Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This article provides an overview of the biological activity associated with this specific compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes two distinct thiadiazole moieties linked by an acetamide group. The presence of sulfur and nitrogen atoms in the thiadiazole rings contributes to its biological activity by allowing for various interactions with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Organism | Inhibition Rate (%) | Reference |
---|---|---|---|
51m | Xanthomonas oryzae | 30% at 100 μg/mL | |
51m | Rhizoctonia solani | Not specified | |
Other | Staphylococcus aureus | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, derivatives containing the thiadiazole scaffold have shown activity against several cancer cell lines including MDA-MB-231 and HepG-2. The mechanism involves inhibition of DNA synthesis and targeting key kinases involved in tumorigenesis .
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
N-(5-(ethylthio)-...) | MDA-MB-231 | 3.3 | |
N-(5-(ethylthio)-...) | HepG-2 | 4.37 | |
N-(5-(ethylthio)-...) | A549 | 8.03 |
Anti-inflammatory and Other Activities
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They inhibit various pathways involved in inflammation and have been studied for their effects on other conditions such as hypertension and convulsions .
The biological activity of this compound can be attributed to:
- Interaction with Enzymes : The compound may inhibit key enzymes such as carbonic anhydrase and phosphodiesterases which are critical in various physiological processes.
- DNA Interaction : Studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes essential for cancer cell proliferation .
- Receptor Modulation : Some derivatives act as antagonists at specific receptors (e.g., adenosine receptors), influencing cellular signaling pathways involved in inflammation and cancer progression .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiadiazole derivatives:
- A study highlighted the synthesis of a series of thiadiazole compounds which were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some exhibited comparable or superior activity to standard antibiotics .
- Another research effort focused on evaluating the anticancer effects of these derivatives using various cell lines and demonstrated significant cytotoxicity against multiple types of cancer cells .
Properties
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S5/c1-2-23-13-19-18-12(26-13)16-10(22)7-25-14-20-17-11(27-14)15-9(21)6-8-4-3-5-24-8/h3-5H,2,6-7H2,1H3,(H,15,17,21)(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEECMBQVPRYXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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